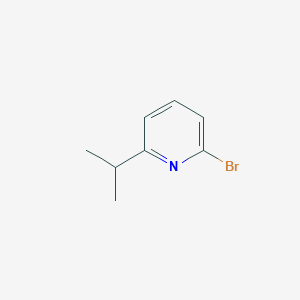

2-Bromo-6-isopropylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBUFPXDJYBELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671717 | |

| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037223-35-0 | |

| Record name | 2-Bromo-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Bromo-6-isopropylpyridine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

This compound, also known by its IUPAC name 2-bromo-6-(propan-2-yl)pyridine, is a disubstituted pyridine derivative.[1] It serves as a valuable heterocyclic building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The strategic placement of a bromine atom and an isopropyl group offers a unique combination of reactivity and steric/electronic influence. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the bulky isopropyl group can modulate the compound's solubility and influence the conformational preferences of downstream products.[2]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1037223-35-0 | [3][4] |

| Molecular Formula | C₈H₁₀BrN | [1][3] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | Typically ≥97% | |

| Synonyms | 2-bromo-6-(1-methylethyl)pyridine | [3] |

| InChIKey | GNBUFPXDJYBELS-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C1=NC(=CC=C1)Br | [1][3] |

| LogP (Computed) | 2.97 | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

Synthesis and Purification: A Validated Approach

While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted bromopyridines is via the Sandmeyer reaction, starting from the corresponding aminopyridine. This approach offers high yields and utilizes readily available starting materials.

An analogous, well-documented procedure for the conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine provides a strong foundation for this protocol.[6] The key transformation involves the diazotization of the amino group with sodium nitrite under acidic conditions, followed by the introduction of the bromide.

Experimental Protocol: Synthesis of this compound from 2-Amino-6-isopropylpyridine

Causality: This multi-step, one-pot reaction is designed for efficiency. The initial formation of a diazonium salt from the amine is a classic, reliable transformation. The subsequent displacement with bromide is robust. Using a strong acid like HBr serves both as the acid for diazotization and the source of the bromide nucleophile. The reaction is run at low temperatures (-10 to 5°C) because diazonium salts are thermally unstable and can decompose or undergo side reactions at higher temperatures.[6]

Materials:

-

2-Amino-6-isopropylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Initial Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-6-isopropylpyridine.

-

Acidification: Cool the flask in an ice-salt bath to approximately -10°C. Slowly add a 48% aqueous solution of hydrobromic acid while maintaining the low temperature.[6]

-

Bromination: With vigorous stirring, add bromine dropwise via the dropping funnel over 30-40 minutes. Ensure the internal temperature does not rise above -5°C. Stir the resulting mixture for an additional 1.5 hours at this temperature.[6]

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, again ensuring the temperature is maintained between -10°C and -5°C. After the addition is complete, continue stirring for another 1.5 hours.[6]

-

Neutralization & Quench: Prepare a pre-chilled aqueous solution of sodium hydroxide. Add this basic solution very slowly to the reaction mixture to neutralize the excess acid. This step is highly exothermic; extreme care must be taken to keep the internal temperature below 0°C.[6]

-

Work-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether multiple times.[6]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.

Caption: High-level workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

As experimentally derived spectra for this specific compound are not widely published, this section provides a theoretical framework for its characterization based on established spectroscopic principles.[7][8] This predictive guide is invaluable for confirming the identity and purity of the synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl group and the three aromatic protons on the pyridine ring.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | Triplet (t) | 1H | H4 | Located between two other ring protons, leading to a triplet splitting pattern. |

| ~7.20 | Doublet (d) | 1H | H5 | Coupled to the H4 proton. |

| ~7.10 | Doublet (d) | 1H | H3 | Coupled to the H4 proton. |

| ~3.15 | Septet (sept) | 1H | CH(CH₃)₂ | Split by the six equivalent protons of the two methyl groups (n+1 = 7). |

| ~1.25 | Doublet (d) | 6H | CH(CH₃)₂ | All six protons are equivalent and are split by the single methine proton (n+1 = 2). |

¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish the five unique carbon atoms of the pyridine ring and the two different carbons of the isopropyl group.

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C6 | Carbon attached to the bulky, electron-donating isopropyl group. |

| ~142 | C2 | Carbon attached to the electronegative bromine atom. |

| ~138 | C4 | Aromatic CH carbon. |

| ~125 | C5 | Aromatic CH carbon. |

| ~120 | C3 | Aromatic CH carbon. |

| ~35 | C H(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~22 | CH(C H₃)₂ | Methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for C-H bonds (aromatic and aliphatic) and C=C/C=N stretching vibrations of the pyridine ring.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2970-2870 | Aliphatic C-H Stretch (isopropyl) |

| ~1580, 1560, 1450 | Pyridine Ring C=C and C=N Stretching |

| ~1100 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. A key feature will be the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

-

Expected M⁺ Peak: m/z ≈ 200 (for ⁷⁹Br)

-

Expected M+2 Peak: m/z ≈ 202 (for ⁸¹Br)

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its bifunctional nature. The bromine atom at the 2-position is activated for nucleophilic substitution and is an excellent handle for various metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, leading to substituted aminopyridines.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Lithiation/Grignard Formation: The bromo-group can be exchanged with lithium or magnesium to form an organometallic species, which can then react with various electrophiles.

The isopropyl group is not merely a spectator. Its steric bulk can direct reactions to other positions and influence the conformation of the final molecule. In a drug discovery context, isopropyl groups are often incorporated to improve metabolic stability and enhance binding to hydrophobic pockets in protein targets.[2] Therefore, this building block is highly relevant for creating libraries of novel compounds for screening in drug development programs.[9]

Caption: Major reaction pathways for this compound in synthetic chemistry.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as a hazardous substance.

GHS Hazard Information: [1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[10]

-

Hazard Statements:

Handling and PPE:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at room temperature or refrigerated (2-8°C).[5]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its defined structure, predictable reactivity at the bromine-substituted position, and the modulating influence of the isopropyl group make it a versatile tool for constructing complex molecules. This guide provides the core knowledge base—from synthesis to characterization and safe handling—required for its effective application in research and development, particularly within the pharmaceutical industry.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pharmaresearcher. (n.d.). The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates.

- Nowick, J. S. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of California, Irvine.

- Rautio, J., et al. (2023). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

Sources

- 1. This compound | C8H10BrN | CID 45787928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1037223-35-0 [chemnet.com]

- 5. This compound CAS#: 1037223-35-0 [amp.chemicalbook.com]

- 6. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lehigh.edu [lehigh.edu]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. achmem.com [achmem.com]

An In-Depth Technical Guide to 2-Bromo-6-isopropylpyridine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-isopropylpyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a sterically demanding isopropyl group and a versatile bromine atom, offers a unique combination of reactivity and lipophilicity. The bromine atom at the 2-position serves as a crucial handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the isopropyl group at the 6-position can impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to target molecules in drug discovery programs.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, in-depth characterization data, and a discussion of its applications in synthetic chemistry.

Core Molecular Properties

This compound, also known by its IUPAC name 2-bromo-6-propan-2-ylpyridine, is a substituted pyridine with the chemical formula C₈H₁₀BrN.[1][2] Its molecular structure confers specific physicochemical properties that are essential for its role in chemical synthesis.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Monoisotopic Mass | 198.99966 Da | [1] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥96-97% | [2] |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [2] |

| SMILES | CC(C)C1=NC(=CC=C1)Br | [1] |

| InChIKey | GNBUFPXDJYBELS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most established and industrially scalable method for the synthesis of 2-halopyridines is the Sandmeyer-type diazotization-bromination of the corresponding aminopyridine precursor. This approach is favored for its reliability and high yields. The following protocol is adapted from the robust and well-documented procedure for the synthesis of 2-bromopyridine, as published in Organic Syntheses, and is applied here to the synthesis of this compound from its amino precursor.

Conceptual Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Diazotization-Bromination

This protocol is adapted from a well-established procedure for the synthesis of 2-bromopyridine. The causality for the specific conditions lies in the inherent instability of the diazonium salt intermediate. Low temperatures (0°C or lower) are critical during the addition of bromine and sodium nitrite to prevent premature decomposition of the diazonium salt and subsequent side reactions, thus ensuring a high yield of the desired product.

Materials:

-

2-Amino-6-isopropylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice

Procedure:

-

Flask Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid.

-

Cooling and Amine Addition: Cool the flask in an ice-salt bath to below 0°C. Slowly add 2-Amino-6-isopropylpyridine to the stirred acid. Maintain the temperature at 0°C or lower.

-

Bromine Addition: While maintaining the low temperature, add bromine dropwise from the dropping funnel. The mixture may thicken as a yellow-orange perbromide intermediate forms.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of approximately 2 hours, ensuring the temperature is strictly maintained at 0°C or lower.

-

Neutralization: After the addition is complete, continue stirring for an additional 30 minutes. Then, slowly add a pre-chilled solution of sodium hydroxide in water. Control the rate of addition to keep the temperature below 20-25°C.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3-4 portions).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Due to the scarcity of publicly available, experimentally derived spectra for this compound, the following data is predicted based on established spectroscopic principles and comparison with analogous structures. These predictions serve as a reliable guide for researchers in confirming the identity and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy (Predicted)

The chemical shifts are predicted for a solution in CDCl₃ with TMS as an internal standard. The pyridine ring protons will form an AMX spin system, and their shifts are influenced by the electron-withdrawing bromine and the electron-donating isopropyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t | 1H | H4 (para to N) |

| ~7.25 | d | 1H | H3 or H5 |

| ~7.15 | d | 1H | H3 or H5 |

| ~3.10 | sept | 1H | -CH (CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C6 (C-isopropyl) |

| ~142 | C2 (C-Br) |

| ~139 | C4 |

| ~122 | C5 |

| ~118 | C3 |

| ~34 | -CH (CH₃)₂ |

| ~22 | -CH(CH₃ )₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic peaks for the substituted pyridine ring and the aliphatic isopropyl group.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2970-2870 | Aliphatic C-H stretch (isopropyl) |

| ~1580, 1560, 1450 | C=C and C=N ring stretching vibrations |

| ~1100 | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed.

| m/z | Assignment |

| 201 | [M+2]⁺ (containing ⁸¹Br) |

| 199 | [M]⁺ (containing ⁷⁹Br) |

| 184/186 | [M - CH₃]⁺ |

| 158 | [M - C₃H₇]⁺ |

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is well-suited for reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the pyridine ring and various aryl or vinyl boronic acids or esters. This is a cornerstone reaction for creating biaryl structures, which are common motifs in pharmaceuticals.

Caption: General scheme for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond, coupling the pyridine scaffold with a wide range of primary or secondary amines. This is a powerful tool for synthesizing substituted aminopyridines, which are prevalent in bioactive compounds.

Caption: General scheme for Buchwald-Hartwig amination.

The causality behind its utility is the electron-deficient nature of the pyridine ring, which enhances the reactivity of the C-Br bond in oxidative addition to the palladium(0) catalyst, a key step in both catalytic cycles. The isopropyl group, while sterically hindering, does not prevent these transformations and can be strategically employed to influence the conformation and binding properties of the final product.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Store in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a pivotal synthetic intermediate with well-defined properties. Its strategic importance lies in its capacity to undergo a range of cross-coupling reactions, providing a gateway to a diverse array of complex substituted pyridines for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and effective utilization in a research setting.

References

- PubChem. This compound.

- Organic Syntheses. 2-BROMOPYRIDINE. Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 26, p.16 (1946). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-isopropylpyridine

Abstract

2-Bromo-6-isopropylpyridine is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structural motif, featuring a sterically demanding isopropyl group adjacent to a reactive bromine atom on a pyridine core, presents both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into reaction optimization, and provide detailed, actionable protocols for laboratory and potential scale-up applications. The discussion will encompass classical approaches, such as those originating from substituted pyridines, and modern catalytic methodologies, equipping researchers and development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 2-substituted-6-alkylpyridine framework is a recurring structural element in a multitude of biologically active molecules and functional materials. The isopropyl group, in particular, can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of subsequent transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-alkylation sequences.[1] This dual functionality makes this compound a highly sought-after building block in drug discovery and process development.

This guide will explore three primary strategic approaches to the synthesis of this compound, each with its own set of advantages and considerations.

Strategic Pathway I: Synthesis via Diazotization of 6-Isopropylpyridin-2-amine

This classical and often reliable route hinges on the preparation of the corresponding 2-amino precursor, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Mechanistic Rationale

The core of this strategy lies in the conversion of a primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂ gas).[2] This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid.[3] The resulting diazonium salt is then subjected to a copper(I) bromide-mediated reaction, where the diazonium group is replaced by a bromine atom.[4] This process is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

Synthesis of the Precursor: 6-Isopropylpyridin-2-amine

The synthesis of the requisite 6-isopropylpyridin-2-amine can be approached from several angles. One common method involves the Chichibabin amination of α-substituted pyridines with sodium amide, though this method can present safety and operational challenges.[5] A more contemporary and often safer approach involves the palladium-catalyzed amination of a suitable 2-halopyridine precursor.

Experimental Protocol: Diazotization and Bromination

The following protocol is a representative example of the Sandmeyer reaction for the conversion of an aminopyridine to a bromopyridine.[6]

Step 1: Diazotization of 6-Isopropylpyridin-2-amine

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 6-isopropylpyridin-2-amine to 48% hydrobromic acid, maintaining the temperature between 10-20°C with an ice-salt bath.

-

Cool the mixture to 0°C or lower.

-

Slowly add bromine dropwise, ensuring the temperature remains at 0°C or below. The mixture may thicken as a perbromide intermediate forms.[6]

-

A solution of sodium nitrite in water is then added dropwise over a period of 2 hours, with careful temperature control at 0°C or lower.[6]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

Step 2: Work-up and Isolation

-

Slowly add a solution of sodium hydroxide to the reaction mixture, ensuring the temperature does not exceed 20-25°C. The color of the mixture will change during this process.[6]

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Dry the combined organic extracts over a suitable drying agent (e.g., solid potassium hydroxide) and concentrate in vacuo.

-

Purify the crude product by distillation under reduced pressure to yield this compound.

Process Flow Diagram

Caption: Pathway I: Diazotization of 6-Isopropylpyridin-2-amine.

Strategic Pathway II: Synthesis from 2,6-Dihalopyridines

This approach leverages the differential reactivity of the two halogen atoms on a 2,6-dihalopyridine scaffold. It allows for the selective introduction of the isopropyl group, followed by the retention of the second bromine atom.

Mechanistic Considerations

The success of this strategy hinges on the ability to perform a regioselective reaction at one of the two halogenated positions. This can be achieved through several methods, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

A particularly effective method involves the use of a Grignard reagent to introduce the isopropyl group.[7] The reaction of 2,6-dibromopyridine with isopropylmagnesium bromide can lead to the formation of this compound.[8] The selectivity of this reaction can be influenced by steric hindrance and the electronic nature of the pyridine ring.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer a powerful and versatile means of introducing the isopropyl group.[9][10] These reactions typically involve the reaction of the dihalopyridine with an organoboron or organozinc reagent in the presence of a palladium catalyst and a suitable ligand.[9]

Experimental Protocol: Grignard Reaction with 2,6-Dibromopyridine

Step 1: Preparation of Isopropylmagnesium Bromide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.

-

Once the magnesium has been consumed, the Grignard reagent is ready for use.

Step 2: Reaction with 2,6-Dibromopyridine

-

Cool the freshly prepared isopropylmagnesium bromide solution to 0°C.

-

Slowly add a solution of 2,6-dibromopyridine in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation.

Reaction Scheme Visualization

Caption: Pathway II: Grignard reaction with 2,6-dibromopyridine.

Strategic Pathway III: Direct Isopropylation of 2-Bromopyridine

This approach is conceptually the most direct, involving the introduction of the isopropyl group onto a pre-existing 2-bromopyridine core. However, controlling the regioselectivity of this transformation can be challenging.

Mechanistic Insights

Direct C-H activation and functionalization of pyridines is a rapidly developing area of organic synthesis. While powerful, these methods often require specialized catalysts and directing groups to achieve the desired regioselectivity.

A more traditional approach involves the generation of a nucleophilic isopropyl species that can attack the pyridine ring. This can be achieved through the use of an isopropyl Grignard reagent or an isopropyllithium species. The regioselectivity of the addition is governed by the electronic properties of the pyridine ring, with the positions ortho and para to the nitrogen atom being the most susceptible to nucleophilic attack. The presence of the bromine atom at the 2-position further influences the electronic distribution and can direct the incoming nucleophile.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Transformation | Advantages | Disadvantages |

| I: Diazotization | 6-Isopropylpyridin-2-amine | Sandmeyer Reaction | Well-established, often high-yielding. | Requires synthesis of the amino precursor; diazotization can be hazardous on a large scale.[11] |

| II: From Dihalopyridines | 2,6-Dibromopyridine | Grignard or Cross-Coupling | Convergent, allows for late-stage diversification. | Potential for di-substitution, may require careful control of stoichiometry and reaction conditions. |

| III: Direct Isopropylation | 2-Bromopyridine | C-H Activation or Nucleophilic Addition | Atom-economical, potentially shorter route. | Regioselectivity can be challenging to control, may require specialized catalysts or directing groups. |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several viable synthetic routes. The choice of a particular pathway will depend on a variety of factors, including the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield.

The classical diazotization route remains a robust and reliable method, particularly for laboratory-scale synthesis. The use of 2,6-dihalopyridines as starting materials offers a more convergent and flexible approach, especially when coupled with modern cross-coupling technologies. While direct isopropylation of 2-bromopyridine presents an attractive, atom-economical strategy, further developments in catalytic C-H activation are needed to make this a more general and predictable method.

As the demand for complex substituted pyridines continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like this compound will remain a critical area of research.

References

- Pipzine Chemicals. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China.

- Guidechem. How to apply and prepare 2,6-Dibromopyridine efficiently? - FAQ.

- ChemicalBook. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis.

- Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(29), 6493–6500.

- Wikipedia. Sandmeyer reaction.

- PubChem. 2-Bromo-6-(6-propan-2-yl-2-pyridinyl)pyridine.

- Organic Syntheses. 2-bromopyridine.

- Royal Society of Chemistry. RSC Advances.

- Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- ChemScene. 1037223-35-0 | this compound.

- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- ACS Publications.

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Organic Chemistry Portal.

- Sigma-Aldrich.

- Master Organic Chemistry. Reactions of Grignard Reagents.

- Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Master Organic Chemistry.

- Achmem. This compound.

- Guidechem. 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.

- Google Patents.

- Semantic Scholar.

- Chemistry LibreTexts.

- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction.

- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- Custom Synthesis. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.

- Defense Technical Inform

- European Patent Office.

- Google Patents.

- ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

- Chemistry LibreTexts. 19.

- National Institutes of Health. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Royal Society of Chemistry. Reactions of N-heteroaromatic bases with nitrous acid. Part I.

- Chad's Prep. Synthesis of Alcohols; Grignard Addition.

- Tetrahedron. 405103-02-8 | 6-ISOPROPYLPYRIDIN-3-AMINE.

- Google Patents.

- BLD Pharm. 463336-87-0|2-Bromo-6-isopropoxypyridine.

- ACS Publications. 2-(Pyridin-2-yl)isopropyl (PIP)

- PubChem. 2-Chloro-4-isopropylpyridine.

- National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines.

- Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- ChemRxiv.

- ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 8. researchgate.net [researchgate.net]

- 9. nobelprize.org [nobelprize.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-6-isopropylpyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-isopropylpyridine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of its anticipated spectral data, the underlying principles governing its NMR properties, and standardized protocols for experimental data acquisition.

Introduction: The Structural Significance of this compound

This compound belongs to the class of disubstituted pyridines, which are foundational scaffolds in medicinal chemistry. The strategic placement of a bromine atom and an isopropyl group on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds.[1] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a robust framework for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted spectroscopic data. These predictions are derived from established principles of NMR spectroscopy, including the well-documented effects of substituents on the chemical shifts of the pyridine ring.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: three in the aromatic region corresponding to the pyridine ring protons, and one in the aliphatic region for the isopropyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom, as well as the electron-donating nature of the isopropyl group.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.50 - 7.70 | Triplet (t) | ³J(H-4, H-3) ≈ 7.5 - 8.0, ³J(H-4, H-5) ≈ 7.5 - 8.0 |

| H-3 | 7.25 - 7.40 | Doublet (d) | ³J(H-3, H-4) ≈ 7.5 - 8.0 |

| H-5 | 7.10 - 7.25 | Doublet (d) | ³J(H-5, H-4) ≈ 7.5 - 8.0 |

| CH (isopropyl) | 3.00 - 3.20 | Septet (sept) | ³J(CH, CH₃) ≈ 6.8 - 7.2 |

| CH₃ (isopropyl) | 1.20 - 1.35 | Doublet (d) | ³J(CH₃, CH) ≈ 6.8 - 7.2 |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show six distinct signals, one for each unique carbon atom. The chemical shifts are significantly affected by the electronegativity of the nitrogen and bromine atoms and the substitution pattern on the pyridine ring.[3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-6 | 162 - 165 |

| C-2 | 141 - 144 |

| C-4 | 138 - 141 |

| C-3 | 125 - 128 |

| C-5 | 118 - 121 |

| CH (isopropyl) | 33 - 36 |

| CH₃ (isopropyl) | 21 - 24 |

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy and the known influence of substituents on the electron density of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to benzene.[1]

The bromine atom at the C-2 position is also electron-withdrawing through its inductive effect, further deshielding the adjacent carbons and protons. Conversely, the isopropyl group at the C-6 position is a weak electron-donating group, which tends to shield the ring atoms, causing them to shift slightly upfield. The interplay of these electronic effects results in the predicted chemical shift ranges.

Experimental Protocols for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to 0.00 ppm.

-

Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Probe Tuning : Tune and match the NMR probe to the frequencies of both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

-

Locking : Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming : Perform manual or automated shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved NMR signals.

Data Acquisition

¹H NMR Spectroscopy:

-

Pulse Program : Use a standard single-pulse experiment.

-

Spectral Width : Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-2 seconds between pulses is usually sufficient.

-

Number of Scans : 8-16 scans are generally adequate for a sample of this concentration.

¹³C NMR Spectroscopy:

-

Pulse Program : Use a proton-decoupled single-pulse experiment to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Set the spectral width to encompass the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocols offer a robust framework for acquiring high-quality, reliable data for this and structurally related compounds. A thorough understanding of the spectral properties of this key synthetic intermediate is crucial for its effective utilization in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

References

- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8).

- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker AG.

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.

Sources

Spectroscopic Characterization of 2-Bromo-6-isopropylpyridine: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-6-isopropylpyridine, a key heterocyclic intermediate in pharmaceutical and materials science. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, leveraging established spectroscopic principles and data from analogous structures to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details not only the predicted spectral data but also the underlying scientific rationale for these predictions and robust, field-proven experimental protocols for data acquisition. The methodologies are designed to be self-validating, ensuring researchers can confidently apply these techniques for structural elucidation and purity assessment.

Introduction and Molecular Overview

This compound belongs to the class of substituted pyridines, a scaffold of immense importance in medicinal chemistry and functional materials. The presence of a bromine atom at the 2-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the isopropyl group at the 6-position influences the molecule's steric and electronic properties. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream applications. This guide provides the necessary spectroscopic roadmap for researchers working with this compound.

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent, as well as the electron-donating and steric effects of the isopropyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.55 | t | 1H | H4 | The H4 proton is expected to be a triplet due to coupling with the two adjacent protons (H3 and H5). It will be the most deshielded of the ring protons due to its position relative to the nitrogen and bromine. |

| ~7.25 | d | 1H | H3 | The H3 proton will appear as a doublet due to coupling with H4. |

| ~7.10 | d | 1H | H5 | The H5 proton will also be a doublet due to coupling with H4. Its proximity to the isopropyl group may cause a slight upfield shift compared to H3. |

| ~3.10 | sept | 1H | CH (isopropyl) | The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. |

| ~1.25 | d | 6H | CH₃ (isopropyl) | The six methyl protons are equivalent and will appear as a doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~163 | C6 | The carbon bearing the isopropyl group is expected to be significantly downfield due to its attachment to the electronegative nitrogen and the alkyl substituent. |

| ~142 | C2 | The carbon attached to the bromine atom will be deshielded, though the effect is less pronounced than that of the nitrogen. |

| ~139 | C4 | The C4 carbon is expected to have a chemical shift similar to that in other 2,6-disubstituted pyridines. |

| ~122 | C3 | This carbon will be influenced by the adjacent bromine atom. |

| ~118 | C5 | This carbon is adjacent to the isopropyl-substituted carbon. |

| ~34 | CH (isopropyl) | The methine carbon of the isopropyl group. |

| ~22 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert to dissolve the sample completely. The use of an internal standard (TMS) is crucial for accurate chemical shift referencing.

Step 2: Instrument Setup and Data Acquisition

-

Insert the sample into a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution. A well-shimmed spectrometer will produce sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time with more scans (e.g., 1024) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Step 3: Data Processing and Analysis

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₈H₁₀BrN), the molecular weight is approximately 200.08 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2).

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment | Rationale for Prediction |

| 201/199 | [C₈H₁₀BrN]⁺ | Molecular ion peak (M⁺), showing the characteristic bromine isotope pattern. |

| 186/184 | [C₇H₇BrN]⁺ | Loss of a methyl group (•CH₃) from the isopropyl moiety. This is a common fragmentation pathway for alkyl-substituted aromatics. |

| 120 | [C₈H₁₀N]⁺ | Loss of a bromine radical (•Br). |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a stable secondary carbocation. |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of relatively volatile and thermally stable compounds like this compound.

Caption: A typical workflow for GC-MS analysis.

Step 1: Sample Preparation

-

Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Step 2: GC-MS System and Conditions

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte from potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector at 250°C. A split injection (e.g., 50:1) is appropriate for a concentrated sample to avoid column overloading.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes. This temperature program ensures good separation and elution of the compound.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300. This range will cover the molecular ion and expected fragments.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Step 3: Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of this peak, paying close attention to the molecular ion doublet and the characteristic fragmentation pattern.

-

Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations associated with the substituted pyridine ring and the isopropyl group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Prediction |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |

| ~2970-2870 | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the isopropyl group. |

| ~1580-1550 | C=C and C=N stretching | Characteristic vibrations of the pyridine ring. The presence of substituents will influence the exact positions of these bands. |

| ~1465, ~1370 | C-H bend (aliphatic) | Bending vibrations of the methyl and methine groups of the isopropyl moiety. |

| ~1100-1000 | C-Br stretch | The position of this band can be variable but is expected in this region for bromopyridines. |

| ~800-700 | C-H out-of-plane bend | Characteristic of the substitution pattern on the pyridine ring. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient and rapid method for obtaining the IR spectrum of a liquid sample.

Step 1: Instrument and Sample Preparation

-

Ensure the ATR crystal (typically diamond or zinc selenide) of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Place a small drop of this compound directly onto the ATR crystal.

Step 2: Data Acquisition

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

Step 3: Data Analysis

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, characteristic π → π* transitions are expected.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound in a non-polar solvent like hexane is expected to show absorption bands characteristic of a substituted pyridine ring.

Table 5: Predicted UV-Vis Absorption Maxima (in Hexane)

| Predicted λ_max (nm) | Electronic Transition | Rationale for Prediction |

| ~260-270 | π → π* | This band is characteristic of the pyridine chromophore. The bromo and isopropyl substituents will cause a slight bathochromic (red) shift compared to unsubstituted pyridine. |

Experimental Protocol for UV-Vis Spectroscopy

Step 1: Sample Preparation

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., hexane or ethanol) of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU. This ensures adherence to the Beer-Lambert law.

Step 2: Data Acquisition

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm.

Step 3: Data Analysis

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), which is a key physical constant for the compound.

Synthesis Context and Purity Considerations

A plausible synthetic route to this compound involves the reaction of 2,6-dibromopyridine with an isopropyl Grignard reagent, followed by a controlled workup.[1]

Caption: A potential synthetic route to the target compound.

Potential impurities arising from this synthesis could include unreacted 2,6-dibromopyridine, the disubstituted product 2,6-diisopropylpyridine, and various Grignard-related byproducts. The spectroscopic methods outlined in this guide are essential for confirming the structure of the desired product and for assessing its purity by detecting the presence of these potential impurities.

Comprehensive Characterization Summary

The collective application of NMR, MS, IR, and UV-Vis spectroscopy provides a robust and multi-faceted characterization of this compound. The predicted data presented in this guide, when used in conjunction with the detailed experimental protocols, will enable researchers to unambiguously identify this compound and assess its purity with a high degree of confidence. The convergence of data from these orthogonal analytical techniques forms the basis of a sound and scientifically rigorous structural confirmation.

References

- PubChem. This compound. [Link]

- Royal Society of Chemistry. Supporting Information for [Example Article].

- NIST Chemistry WebBook. Pyridine, 2-bromo-. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. [Link]

- SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

- Georgia Southern University Digital Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

Sources

Structural Elucidation of Novel 2-Bromo-6-isopropylpyridine Derivatives: An Integrated Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 2,6-disubstituted pyridine scaffold is a cornerstone in medicinal chemistry, valued for its role in constructing molecules with significant therapeutic potential. The introduction of a bromine atom and an isopropyl group at the 2- and 6-positions, respectively, creates a versatile intermediate, 2-Bromo-6-isopropylpyridine, ripe for further functionalization in drug discovery programs. The precise characterization of novel derivatives stemming from this core is paramount, as unambiguous structural confirmation underpins all subsequent biological and toxicological evaluation. This guide presents a holistic and field-proven methodology for the structural elucidation of such compounds, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. It moves beyond a mere listing of techniques to explain the strategic rationale behind the experimental workflow, ensuring a self-validating system for generating trustworthy and authoritative structural data.

The Strategic Imperative: Why an Integrated Approach?

Relying on a single analytical technique for structural confirmation is a high-risk endeavor in drug development. Each method provides a unique and complementary piece of the molecular puzzle. NMR spectroscopy maps the covalent framework and connectivity, mass spectrometry provides the elemental composition and molecular weight, and X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in space. The convergence of data from these orthogonal techniques provides the highest possible confidence in the proposed structure.

This guide champions a logical, tiered approach. NMR and MS are the frontline tools for initial characterization and purity assessment. For pivotal compounds, such as a lead candidate, X-ray crystallography serves as the ultimate arbiter, providing irrefutable proof of structure.

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment.

¹H NMR: The First Look

The ¹H NMR spectrum provides the initial and most crucial overview of the molecule's proton environment. The pyridine ring protons resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom.[1][2]

-

Pyridine Ring Protons: In a 2,6-disubstituted pyridine, we expect to see signals for the protons at the C3, C4, and C5 positions. These typically appear as a set of coupled multiplets. The proton at C4 (γ-proton) is often a triplet, while the C3 and C5 protons (β-protons) are doublets. Their chemical shifts are influenced by further substitution.[1][2]

-

Isopropyl Group Protons: This group gives rise to two characteristic signals: a septet (or multiplet) for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The integration of these signals (1:6 ratio) is a key diagnostic feature.

-

Substituent Protons: Any additional substituents introduced onto the pyridine ring will have their own characteristic signals.

¹³C NMR: The Carbon Skeleton

While less sensitive than ¹H NMR, the ¹³C NMR spectrum is vital for confirming the carbon framework of the molecule.[1] Key signals to identify include:

-

Pyridine Ring Carbons: The carbons attached to the nitrogen (C2 and C6) are the most deshielded. The presence of the bromine atom at C2 will further influence its chemical shift.

-

Isopropyl Group Carbons: Two distinct signals for the methine (-CH) and methyl (-CH₃) carbons.

-

Substituent Carbons: Signals corresponding to any additional functional groups.

2D NMR: Connecting the Dots

For novel or complex derivatives, 1D NMR spectra can be ambiguous. 2D NMR experiments are indispensable for making definitive assignments by revealing correlations between nuclei.[1]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). It is used to trace the connectivity of the pyridine ring protons and to confirm the relationship between the isopropyl methine and methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the most reliable way to assign carbon signals based on their known proton assignments.

Caption: Logic flow for NMR-based structural assembly.

Table 1: Expected NMR Data for a Hypothetical Derivative

(Based on typical values for substituted pyridines)[1][2][3]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H Multiplicity |

| Isopropyl -CH | ~ 3.0 - 3.5 | ~ 35 - 40 | septet |

| Isopropyl -CH₃ | ~ 1.2 - 1.4 | ~ 20 - 25 | doublet |

| Pyridine C3-H | ~ 7.0 - 7.5 | ~ 120 - 125 | doublet |

| Pyridine C4-H | ~ 7.5 - 7.8 | ~ 135 - 140 | triplet |

| Pyridine C5-H | ~ 7.2 - 7.6 | ~ 118 - 122 | doublet |

| Pyridine C2-Br | - | ~ 140 - 145 | - |

| Pyridine C6-iPr | - | ~ 160 - 165 | - |

Protocol 1: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

-

Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks based on chemical shifts, multiplicities, and 2D correlations to build the molecular structure.

Mass Spectrometry (MS): Confirming Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula. For halogenated compounds, MS provides a highly diagnostic signature.[4]

The Bromine Isotopic Pattern

The most critical feature in the mass spectrum of a this compound derivative is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[5][6] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments. These peaks will be separated by 2 m/z units. This "M" and "M+2" pattern is an unmistakable indicator of the presence of a single bromine atom.[4][5][6]

High-Resolution Mass Spectrometry (HRMS)

While low-resolution MS confirms the bromine presence, HRMS (e.g., TOF, Orbitrap) is essential for determining the exact elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Table 2: Expected HRMS Data for this compound (C₈H₁₀BrN)

| Ion Formula | Isotope | Calculated Exact Mass | Observed m/z |

| [C₈H₁₀⁷⁹BrN]⁺ | ⁷⁹Br | 199.0000 | M |

| [C₈H₁₀⁸¹BrN]⁺ | ⁸¹Br | 200.9980 | M+2 |

Protocol 2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar pyridine derivatives.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight.

-

Data Analysis: Examine the spectrum for the characteristic 1:1 doublet for the molecular ion (M and M+2). Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical formula.

X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive technique. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.[7][8] The primary challenge is often the cultivation of a single crystal of sufficient quality.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth: The synthesis of high-quality single crystals is critical.[7] A common and effective method is slow evaporation:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

-

Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

-

Allow the solvent to evaporate slowly over several days or weeks. Other methods like vapor diffusion or solvent layering may also be employed.[7]

-

-

Crystal Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.[7]

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).[7]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The resulting model will provide a detailed 3D representation of the molecule.

Conclusion

The structural elucidation of novel this compound derivatives is a critical task in the drug discovery pipeline. By employing an integrated strategy that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unimpeachable level of structural validation. This rigorous, multi-faceted approach ensures the scientific integrity of the data, providing a solid foundation for advancing promising new chemical entities toward clinical development.

References

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- What is the NMR spectrum of Pyridine Series compounds like? - Blog - BTC. (2025, July 14). BTC.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.

- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (n.d.). National Institutes of Health.

- Pyridine - Wikipedia. (n.d.). Wikipedia.

- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI.

- This compound | C8H10BrN. (n.d.). PubChem.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate.

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022, September 10). International Journal of Researches in Engineering and Science.

- Crystal structures of pyridine and pyridine trihydrate. (n.d.). Exaly.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023, April). Georgia Southern University.

- 2,6-DI-t-BUTYLPYRIDINE—AN UNUSUAL PYRIDINE BASE. (n.d.). ACS Publications.

- UV-Vis spectra. A) absorption spectra of lepidine (1), 2,6 lutidine... (n.d.). ResearchGate.

- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2025, August 6). ResearchGate.

- The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson+.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Synthesis and Characterization of Tris-Methacrylated 3,4,5Tris[(alkoxy)benzyloxy]benzoate Derivatives. (n.d.). ResearchGate.

- (PDF) 2-Bromo-6-hydrazinylpyridine. (2023, February 20). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. tutorchase.com [tutorchase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 2-Bromo-6-isopropylpyridine: A Technical Guide for Chemical Innovation

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-6-isopropylpyridine, a versatile heterocyclic intermediate that has garnered significant interest in the pharmaceutical and agrochemical industries. We will delve into its synthesis, reactivity, and the strategic application of its key analogs and derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower innovation in chemical synthesis and discovery.

Introduction: The Significance of the this compound Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical design, with a significant number of FDA-approved drugs and commercial pesticides featuring this core heterocyclic motif.[1][2] The pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability make it a privileged scaffold in the development of bioactive molecules.[3][4]